N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylindole with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the sulfonamide group can yield the corresponding amine .
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
- N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-chlorobenzenesulfonamide
- N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide
Uniqueness
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is unique due to the presence of both the indole and sulfonamide moieties, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-13-4-9-19-18(12-13)17(14(2)21-19)10-11-20-25(22,23)16-7-5-15(24-3)6-8-16/h4-9,12,20-21H,10-11H2,1-3H3 |
InChI Key |
KDEXFCQTLFHMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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